

5-Amino-3-(trifluoromethyl)picolinonitrile chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	5-Amino-3-(trifluoromethyl)picolinonitrile
Cat. No.:	B1282822

[Get Quote](#)

An In-depth Technical Guide to 5-Amino-3-(trifluoromethyl)picolinonitrile

This guide provides a comprehensive overview of the chemical properties, synthesis, and safety information for **5-Amino-3-(trifluoromethyl)picolinonitrile**, a key intermediate in pharmaceutical and materials science research.

Chemical Identity and Structure

5-Amino-3-(trifluoromethyl)picolinonitrile is a substituted pyridine derivative.^[1] Its structure incorporates an amino group (-NH₂) at the 5-position, a trifluoromethyl group (-CF₃) at the 3-position, and a nitrile group (-CN) at the 2-position of the pyridine ring.^[1] This combination of functional groups imparts distinct electronic and chemical properties, making it a versatile building block in organic synthesis.^{[1][2]} The trifluoromethyl group, in particular, can enhance lipophilicity and metabolic stability in derivative compounds, which is of significant interest in drug discovery.^{[2][3]}

Table 1: Compound Identification

Identifier	Value
IUPAC Name	5-amino-3-(trifluoromethyl)pyridine-2-carbonitrile [4]
CAS Number	573762-62-6[5][6]
Molecular Formula	C ₇ H ₄ F ₃ N ₃ [2][5][6]
Molecular Weight	187.12 g/mol [5][6][7]
InChI Key	WLMSCOVORZUSNW-UHFFFAOYSA-N
Canonical SMILES	C1=C(C=NC(=C1C(F)(F)F)C#N)N[4]

| Synonyms | 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile, 5-Amino-2-cyano-3-(trifluoromethyl)pyridine, 5-Amino-3-(trifluoromethyl)2-cyanopyridine[3][8][9] |

Physicochemical Properties

The compound typically appears as a solid, with colors ranging from white and yellow to gray and brown. It is sparingly soluble in water.[2][10]

Table 2: Physicochemical Data

Property	Value	Source
Physical Form	White to Yellow to Gray to Brown Solid	
Boiling Point	362.2 ± 42.0 °C at 760 mmHg	[11]
Density	1.5 ± 0.1 g/cm ³	[11]
Water Solubility	Sparingly soluble (1.5 g/L at 25 °C)	[2]
pKa	-1.52 ± 0.10 (Predicted)	[2]
XLogP3-AA	1.1	[2]

| Topological Polar Surface Area | 62.7 Å² | [2] |

Spectral Data

Predicted spectral data provides insight into the compound's structure.

Table 3: Predicted NMR Data

Spectrum	Parameters	Predicted Peaks
----------	------------	-----------------

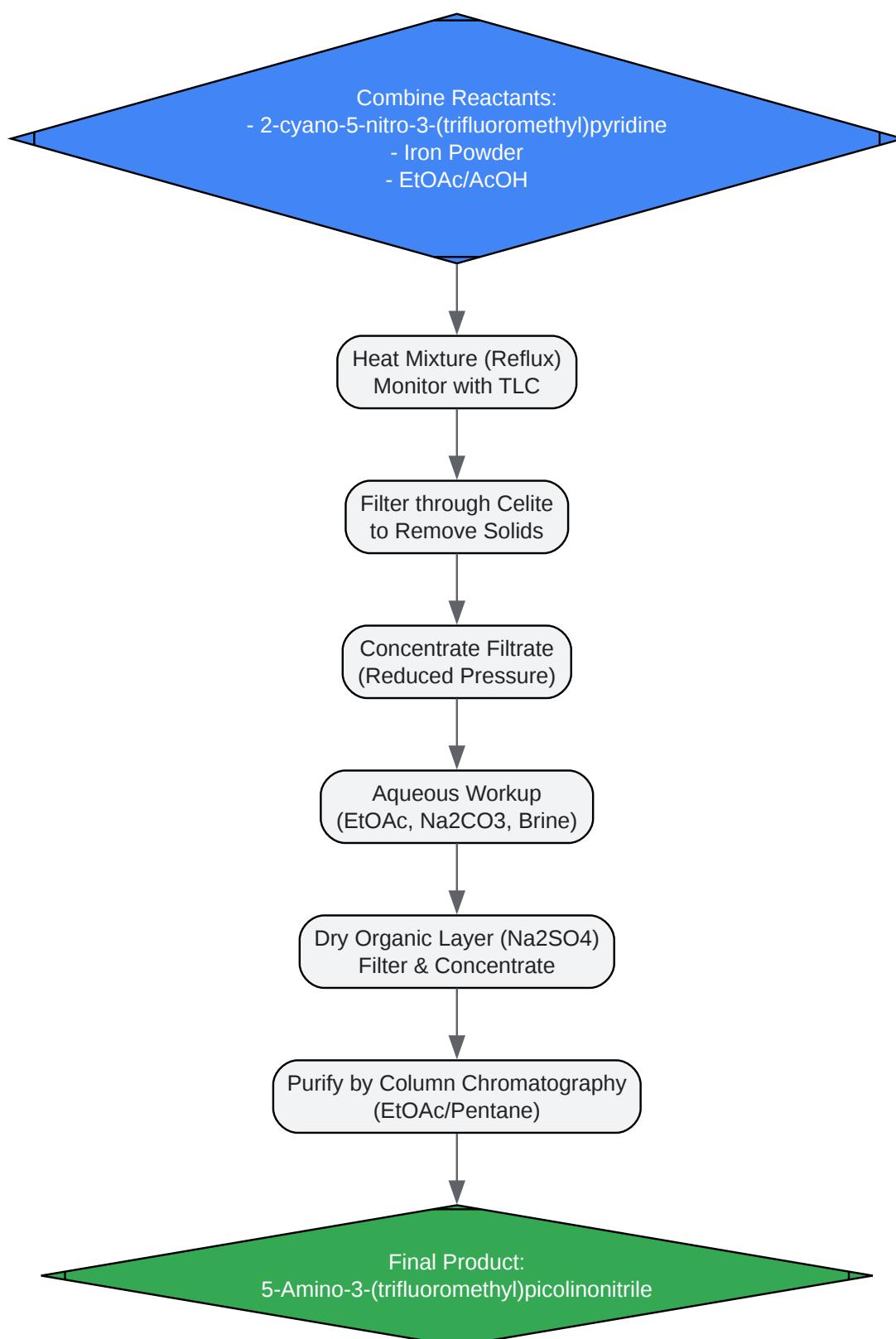
| ¹H NMR | 400 MHz, CDCl₃ | δ 8.22 (d, J = 2.4 Hz, 1H), 7.20 (d, J = 2.4 Hz, 1H)[8] |

Further empirical data from techniques like HPLC, LC-MS, and UPLC may be available from specific suppliers.[12]

Reactivity and Stability

5-Amino-3-(trifluoromethyl)picolinonitrile is generally stable under normal storage conditions.[1] However, it may be sensitive to strong acids, bases, or oxidizing agents, which could lead to the degradation of its functional groups.[1] The amino group can act as a nucleophile in substitution reactions, while the nitrile group can be reduced to an amine.[7]

Caption: Key functional groups and their associated reactivity.


Experimental Protocols: Synthesis

A common method for synthesizing **5-Amino-3-(trifluoromethyl)picolinonitrile** is through the reduction of its nitro precursor, 2-cyano-5-nitro-3-(trifluoromethyl)pyridine.[7][13]

General Protocol: Reduction of 2-cyano-5-nitro-3-(trifluoromethyl)pyridine

- Reactants:
 - 2-cyano-5-nitro-3-(trifluoromethyl)pyridine (starting material)
 - Powdered iron (reducing agent)[5]
 - Ethyl acetate (solvent)[5]

- Acetic acid (solvent/acidic medium)[5]
- Procedure:
 - A mixture of 2-cyano-5-nitro-3-(trifluoromethyl)pyridine and powdered iron is prepared in a mixed solvent system of ethyl acetate and acetic acid.[5][13]
 - The reaction mixture is heated (e.g., to reflux or 65 °C) for several hours (e.g., 12-15 hours).[5][13] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[5]
 - Upon completion, the solid particles (excess iron and iron oxides) are removed by filtration through a pad of diatomaceous earth (Celite).[5][13]
 - The filtrate is concentrated under reduced pressure to remove the solvents.[5]
 - The crude product is then worked up, which may involve adding ethyl acetate and a saturated aqueous solution of sodium carbonate (Na_2CO_3). The aqueous phase is extracted with ethyl acetate.[5]
 - The combined organic phases are washed with saturated brine, dried over anhydrous sodium sulfate (Na_2SO_4), filtered, and concentrated.[5]
 - If necessary, the final product is purified by column chromatography, for example, using a mixture of ethyl acetate and pentane as the eluent.[5][13]
- Yield: Reported yields for this process are high, often in the range of 91-95%. [5][13]
- Confirmation: High-Resolution Mass Spectrometry (HRMS) can be used to confirm the product's identity. For example: HRMS (ESI): m/z, calcd for $\text{C}_7\text{H}_5\text{F}_3\text{N}_3$ $[\text{M}+\text{H}]^+$, 188.0430; found: 188.0432.[5]

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of the title compound.

Applications in Research and Development

This compound is a valuable intermediate in several fields:

- Pharmaceuticals: It serves as a precursor for developing pharmaceutical agents.[\[1\]](#) The presence of the amino, trifluoromethyl, and nitrile groups provides multiple points for further chemical modification.[\[1\]](#) It is noted as an impurity of Apalutamide, indicating its relevance in the synthesis of complex active pharmaceutical ingredients.[\[3\]](#)
- Agrochemicals: Similar to its use in pharmaceuticals, it is a building block for agrochemical synthesis.[\[2\]](#)[\[3\]](#)
- Material Science: The fluorinated nature of the molecule makes it a candidate for the preparation of specialized polymers or other advanced materials.[\[1\]](#)[\[7\]](#)

Safety and Handling

Table 4: GHS Hazard Information

Hazard Class	Code	Description
Acute Toxicity, Oral	H301	Toxic if swallowed [4] [7] [14] [15]
Acute Toxicity, Dermal	H311	Toxic in contact with skin [14]
Acute Toxicity, Inhalation	H331	Toxic if inhaled [14]
Skin Irritation	H315	Causes skin irritation
Eye Irritation	H319	Causes serious eye irritation
Specific Target Organ Toxicity	H335	May cause respiratory irritation

| Aquatic Hazard, Long-term| H412 | Harmful to aquatic life with long lasting effects[\[4\]](#) |

- Signal Word: Danger[\[15\]](#)
- Pictograms: GHS06 (Skull and Crossbones), GHS07 (Exclamation Mark)[\[7\]](#)

Handling and Storage Recommendations:

- Engineering Controls: Use only under a chemical fume hood with adequate ventilation. Use explosion-proof equipment and ensure eyewash stations and safety showers are nearby.[14]
- Personal Protective Equipment (PPE): Wear tightly fitting safety goggles (conforming to EN166), impervious clothing, and appropriate gloves.[14][16]
- Handling: Avoid contact with skin, eyes, and clothing.[14] Avoid the formation of dust and aerosols.[16] Wash hands thoroughly after handling.[14][15] Do not eat, drink, or smoke when using this product.[14][15]
- Storage: Store in a cool, dry, and well-ventilated place.[1][14][15] Keep the container tightly closed and locked up.[14][15][16]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 573762-62-6 5-Amino-3-(trifluoroMethyl) picolinonitrile - EASTFINE [eastfine.net]
- 2. Page loading... [wap.guidechem.com]
- 3. CAS 573762-62-6: 5-Amino-3-(trifluoromethyl) picolinonitrile [cymitquimica.com]
- 4. 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile | C7H4F3N3 | CID 13532246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Amino-3-(trifluoromethyl)picolinonitrile synthesis - chemicalbook [chemicalbook.com]
- 6. 5-Amino-3-(trifluoromethyl)picolinonitrile | 573762-62-6 [chemicalbook.com]
- 7. Buy 5-Amino-3-(trifluoromethyl)picolinonitrile | 573762-62-6 [smolecule.com]
- 8. 5-amino-3-(trifluoromethyl)picolinonitrile, CAS No. 573762-62-6 - iChemical [ichemical.com]
- 9. chemwhat.com [chemwhat.com]
- 10. Page loading... [wap.guidechem.com]

- 11. CAS#:573762-62-6 | 5-Amino-3-(trifluoromethyl)picolinonitrile | Chemsr [chemsrc.com]
- 12. 573762-62-6|5-Amino-3-(trifluoromethyl)picolinonitrile|BLD Pharm [bldpharm.com]
- 13. echemi.com [echemi.com]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. echemi.com [echemi.com]
- 16. acrospharma.co.kr [acrospharma.co.kr]
- To cite this document: BenchChem. [5-Amino-3-(trifluoromethyl)picolinonitrile chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1282822#5-amino-3-trifluoromethyl-picolinonitrile-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com